1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide
Description
1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
1-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-10-16-14(9-21-10)12-5-3-4-6-13(12)17-22(19,20)11-7-15-18(2)8-11/h3-9,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXJLVCJSZGULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CN(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of compounds containing thiazole and pyrazole moieties. For instance, derivatives of thiazole have shown efficacy against various bacterial strains, including multidrug-resistant pathogens.
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it can significantly reduce cell viability in certain cancer types.
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. The presence of the thiazole ring may enhance these effects, making such compounds valuable in treating inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A recent study assessed the antibacterial activity of various thiazole derivatives against multidrug-resistant strains of Staphylococcus aureus (MRSA). The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid, suggesting its potential as an alternative treatment option.
Case Study 2: Cytotoxic Effects
In a comparative study on the cytotoxic effects of several sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. The results indicated that it could serve as a lead compound for further development in anticancer therapies.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: These compounds share the thiazole and sulfonamide groups and exhibit similar biological activities.
1-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides: These compounds have structural similarities and are studied for their analgesic and anti-inflammatory properties.
Uniqueness
1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups and the resulting biological activities.
Biological Activity
1-Methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula: C14H14N4O2S
- Molecular Weight: 302.35 g/mol
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including those with a sulfonamide group, exhibit significant antiproliferative effects against various cancer cell lines. In particular, 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide was evaluated for its cytotoxicity against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that the compound did not exhibit cytotoxic activity at tested concentrations, suggesting a selective mechanism of action against cancer cells without affecting normal cells .
Antimicrobial Activity
The thiazole moiety present in the compound contributes to its antimicrobial properties. Research has shown that thiazole-containing compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the pyrazole ring enhances this activity by interacting with bacterial topoisomerases, which are crucial for DNA replication .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole and pyrazole rings can enhance biological activity. For instance:
- Substituents on the phenyl ring can influence both potency and selectivity.
- Electron-withdrawing groups at specific positions on the thiazole ring have been linked to increased antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
In a study assessing the antiproliferative effects of various pyrazole derivatives, 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide was tested alongside other derivatives. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation without significant cytotoxicity to normal cells, thus highlighting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antibacterial Properties
A series of thiazole derivatives were synthesized and tested for their antibacterial activity. Among these, compounds similar to 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide showed superior activity against resistant bacterial strains. The mechanism was attributed to their ability to inhibit bacterial topoisomerases selectively, which is crucial for bacterial survival .
Data Table: Biological Activity Summary
| Compound | Activity | Target | IC50 (µM) | Notes |
|---|---|---|---|---|
| 1-Methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide | Anticancer | U937 Cells | >50 (non-cytotoxic) | Selective inhibition |
| Thiazole Derivative A | Antimicrobial | S. aureus | 0.012 | More active than ampicillin |
| Thiazole Derivative B | Antimicrobial | E. coli | 0.015 | Effective against resistant strains |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis involves coupling the pyrazole-4-sulfonamide core with the 2-(2-methylthiazol-4-yl)phenyl substituent under controlled conditions. Key steps include:
- Coupling Reactions : Use Pd-catalyzed cross-coupling for aryl-thiazole bond formation .
- Purification : Employ reverse-phase HPLC to isolate the product with >95% purity .
- Yield Optimization : Maintain reaction temperatures between 60–80°C and pH 7–8 to prevent side reactions. Solvent choice (e.g., DMF or THF) and catalyst loading (5–10 mol%) are critical .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., thiazole C-H protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 375.08) .
- HPLC : Purity >98% is achievable using C18 columns with acetonitrile/water gradients .
Q. What stability profiles and storage conditions are recommended based on accelerated degradation studies?
- Methodological Answer : Stability studies indicate the compound retains >90% integrity for 12 months when stored at –20°C in amber vials under inert gas. Degradation occurs under UV light (t1/2 = 14 days) or at >40°C (hydrolysis of sulfonamide group) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of thiazole and sulfonamide modifications on biological activity?
- Methodological Answer :
- Thiazole Modifications : Replace the 2-methyl group with electron-withdrawing groups (e.g., CF3) to enhance target binding affinity. Compare IC50 values in enzyme inhibition assays .
- Sulfonamide Variations : Substitute the sulfonamide with carboxamide or urea groups. Use in vitro cytotoxicity assays (e.g., against cancer cell lines) to assess potency shifts .
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. What computational modeling approaches predict the binding affinity of this compound with biological targets like GlyT1?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with GlyT1’s substrate-binding pocket (PDB: 6XET). Focus on hydrogen bonding with Arg523 and hydrophobic contacts with Phe294 .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to identify key residue fluctuations (e.g., RMSD <2 Å indicates stable binding) .
- Free Energy Calculations : Apply MM-GBSA to estimate ΔGbinding, validating predictions with SPR-measured KD values .
Q. How should researchers address contradictions in bioactivity data between this compound and structurally similar analogs?
- Methodological Answer :
- Orthogonal Assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) assays .
- Purity Verification : Re-analyze conflicting compounds via LC-MS to rule out impurities (>98% purity required) .
- Functional Group Analysis : Compare electron-donating/withdrawing effects of substituents (e.g., thiazole vs. oxazole) on target engagement .
Q. What experimental strategies identify the primary molecular targets of this compound in neurological or oncological contexts?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 400+ kinases at 1 µM to identify off-target effects (e.g., Aurora kinase inhibition) .
- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Knockout : Validate target relevance by assessing resistance in isogenic cell lines lacking the putative target gene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
